An In-depth Technical Guide to (R)-1-fluoro-2-propylamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-fluoro-2-propylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical and physical properties of (R)-1-fluoro-2-propylamine hydrochloride, a chiral fluorinated building block of increasing interest in medicinal chemistry and drug development. The strategic introduction of fluorine into bioactive molecules can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic profiles. Understanding the fundamental characteristics of chiral fluoroamines like (R)-1-fluoro-2-propylamine hydrochloride is therefore paramount for its effective utilization in the synthesis of novel chemical entities.
Core Chemical and Physical Properties
(R)-1-fluoro-2-propylamine hydrochloride is the hydrochloride salt of the chiral amine (R)-1-fluoro-2-propylamine. The presence of the fluorine atom and the chiral center at the C2 position makes it a valuable synthon for introducing a stereodefined fluorinated moiety into larger molecules.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | (2R)-1-fluoropropan-2-amine;hydrochloride | [1][2] |
| CAS Number | 273734-17-1 | [1][2] |
| Molecular Formula | C₃H₉ClFN | [1][2] |
| Molecular Weight | 113.56 g/mol | [1][2] |
| Canonical SMILES | CCF.Cl | [1] |
| Purity | Typically ≥95% | [1][2] |
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// Position nodes C1 -> C2 [label="", len=1.5]; C2 -> C3 [label="", len=1.5]; C1 -> F [label="", len=1.5]; C2 -> H_N [label="", len=1.5];
Start [label="(R)-Alaninol\n(Chiral Precursor)"]; Step1 [label="Protection of\nAmine Group"]; Step2 [label="Activation of\nHydroxyl Group"]; Step3 [label="Nucleophilic\nFluorination"]; Step4 [label="Deprotection"]; Step5 [label="Salt Formation\n(HCl)"]; End [label="(R)-1-fluoro-2-propylamine\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Step1 [label="e.g., Boc anhydride"]; Step1 -> Step2 [label="e.g., TsCl, MsCl"]; Step2 -> Step3 [label="e.g., TBAF, KF"]; Step3 -> Step4 [label="e.g., TFA, HCl"]; Step4 -> Step5 [label="HCl in ether"]; Step5 -> End;
Figure 2: A conceptual workflow for the synthesis of (R)-1-fluoro-2-propylamine hydrochloride.
Chemical Reactivity
The primary amine group of (R)-1-fluoro-2-propylamine is a nucleophile and can participate in a variety of chemical reactions, including:
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N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
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Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
The fluorine atom is generally unreactive under standard organic reaction conditions, making this compound a stable building block for introducing a fluoromethyl group.
Applications in Research and Drug Development
Chiral fluorinated amines are valuable building blocks in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. The introduction of fluorine can:
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Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.
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Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine, which can affect its binding to target proteins and its pharmacokinetic properties.
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Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
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Alter Conformation: The stereospecific placement of a fluorine atom can influence the conformational preferences of a molecule, which can impact its biological activity.
While specific applications of (R)-1-fluoro-2-propylamine hydrochloride are not detailed in the provided search results, its structure suggests its potential use as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. For instance, fluorinated analogues of known drugs are often synthesized to improve their pharmacological profiles.
Safety and Handling
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Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. [3]* Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection. [3] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [3] * Wash skin thoroughly after handling. [3] * Use only outdoors or in a well-ventilated area. [3]* First Aid:
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If on skin: Wash with plenty of soap and water. [3] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [3]* Incompatible Materials: Strong oxidizing agents. [3] It is imperative to consult the supplier-specific Safety Data Sheet before handling this compound and to conduct a thorough risk assessment.
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Conclusion
(R)-1-fluoro-2-propylamine hydrochloride is a valuable chiral building block for the introduction of a stereodefined fluorinated moiety in drug discovery and development. While detailed experimental data on its physicochemical properties and spectroscopic characterization are not widely published, its utility can be inferred from the extensive research on related chiral fluoroamines. As the demand for more sophisticated and effective therapeutic agents grows, the importance of synthons like (R)-1-fluoro-2-propylamine hydrochloride in medicinal chemistry is expected to increase. Further research into its synthesis, reactivity, and applications will undoubtedly unlock new possibilities for the design of novel bioactive molecules.
References
As of the last update, comprehensive, publicly available, peer-reviewed literature specifically detailing the properties and synthesis of (R)-1-fluoro-2-propylamine hydrochloride is limited. The following references provide information on related compounds and general principles.
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PubChem. Propylamine hydrochloride. [Link]
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ResearchGate. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]
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PubMed Central (PMC). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. [Link]
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PubMed. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. [Link]
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Taylor & Francis Online. Propylamine – Knowledge and References. [Link]
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ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Govindasamy, S., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine 12.3 (1999): 129-153.
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]
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PubMed. Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. [Link]
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PubChem. 2-Propanamine, hydrochloride (1:1). [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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PubMed. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]
- Kwan, Eugene E. "Lecture 3: Coupling Constants." Chemistry 117. Harvard University, 31 Jan. 2012.
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The Royal Society of Chemistry. Supplementary Information. [Link]
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PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. [Link]
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PubMed Central (PMC). Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines. [Link]
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ResearchGate. 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). [Link]
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PubMed Central (PMC). Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. [Link]
